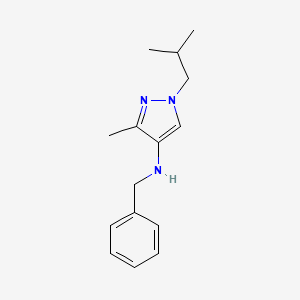![molecular formula C12H24N4 B11735549 [2-(dimethylamino)ethyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11735549.png)
[2-(dimethylamino)ethyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(dimethylamino)ethyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine is an organic compound that features a pyrazole ring substituted with a dimethylaminoethyl group and a propyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(dimethylamino)ethyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Substitution with the dimethylaminoethyl group: The pyrazole ring is then reacted with a dimethylaminoethyl halide in the presence of a base such as sodium hydride or potassium carbonate.
Addition of the propyl group: The final step involves the alkylation of the pyrazole ring with a propyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully chosen to maximize efficiency and minimize environmental impact.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylaminoethyl group, forming N-oxides.
Reduction: Reduction reactions can target the pyrazole ring, leading to the formation of dihydropyrazoles.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dimethylaminoethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: N-oxides of the dimethylaminoethyl group.
Reduction: Dihydropyrazoles.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, [2-(dimethylamino)ethyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding. Its ability to form stable complexes with metal ions makes it useful in bioinorganic chemistry.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmaceutical intermediate. Its derivatives may exhibit various biological activities, including anti-inflammatory and antimicrobial properties.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its ability to undergo various chemical modifications.
作用機序
The mechanism by which [2-(dimethylamino)ethyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine exerts its effects involves its interaction with specific molecular targets. The dimethylaminoethyl group can participate in hydrogen bonding and electrostatic interactions, while the pyrazole ring can engage in π-π stacking and coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
[2-(dimethylamino)ethyl][(3-methyl-1H-pyrazol-5-yl)methyl]amine: Lacks the propyl group, which may affect its chemical reactivity and biological activity.
[2-(dimethylamino)ethyl][(3-ethyl-1-propyl-1H-pyrazol-5-yl)methyl]amine: Contains an ethyl group instead of a methyl group, potentially altering its steric and electronic properties.
Uniqueness
The presence of both the dimethylaminoethyl group and the propyl group in [2-(dimethylamino)ethyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine provides a unique combination of steric and electronic effects. This makes it particularly useful in applications where precise control over molecular interactions is required.
特性
分子式 |
C12H24N4 |
|---|---|
分子量 |
224.35 g/mol |
IUPAC名 |
N',N'-dimethyl-N-[(5-methyl-2-propylpyrazol-3-yl)methyl]ethane-1,2-diamine |
InChI |
InChI=1S/C12H24N4/c1-5-7-16-12(9-11(2)14-16)10-13-6-8-15(3)4/h9,13H,5-8,10H2,1-4H3 |
InChIキー |
XVLOFPMPHQPQEZ-UHFFFAOYSA-N |
正規SMILES |
CCCN1C(=CC(=N1)C)CNCCN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11735474.png)
![1-ethyl-3-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11735484.png)
![N-[(3-methoxyphenyl)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B11735488.png)
![1-ethyl-5-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11735492.png)
![4-({[4-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]amino}methyl)benzene-1,3-diol](/img/structure/B11735493.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11735517.png)
![ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11735518.png)
![N-[(2Z)-2-amino-2-(hydroxyimino)ethyl]acetamide](/img/structure/B11735524.png)
![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-(difluoromethyl)-3-methyl-1H-pyrazol-4-amine](/img/structure/B11735525.png)
![3-[2-(4-Chlorophenyl)pyrrolidin-1-yl]propan-1-amine](/img/structure/B11735528.png)

![1-methyl-3-[(thiophen-2-ylmethyl)amino]-1H-pyrazole-5-carboxamide](/img/structure/B11735536.png)
![N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine](/img/structure/B11735542.png)
![tert-butyl [4-amino-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]carbamate](/img/structure/B11735544.png)
